Home > Products > Screening Compounds P39620 > 7-Methoxybicyclo[3.2.0]heptan-6-one
7-Methoxybicyclo[3.2.0]heptan-6-one - 2241142-15-2

7-Methoxybicyclo[3.2.0]heptan-6-one

Catalog Number: EVT-2819249
CAS Number: 2241142-15-2
Molecular Formula: C8H12O2
Molecular Weight: 140.182
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • [2+2] Cycloaddition: This method involves reacting a ketene equivalent with a cyclic olefin. For instance, dichloroketene can be reacted with cyclopentene to produce 7,7-dichlorobicyclo[3.2.0]heptan-6-one, which can be further modified to introduce the desired methoxy group. []
  • Ring Expansion: Starting from a smaller ring system like cyclopentanone, ring expansion methodologies could be employed to construct the bicyclo[3.2.0]heptan-6-one core. Subsequent functional group manipulation could then install the 7-methoxy substituent. []
  • Manipulation of Existing Bicyclo[3.2.0]heptan-6-one Derivatives: Utilizing existing bicyclo[3.2.0]heptan-6-one derivatives as starting materials, various transformations could be envisaged to introduce the 7-methoxy group. This might involve nucleophilic substitution, oxidation-reduction sequences, or other functional group interconversions. [, ]
Molecular Structure Analysis

The molecular structure of 7-methoxybicyclo[3.2.0]heptan-6-one can be predicted based on its name and the general structural features of bicyclo[3.2.0]heptan-6-one derivatives. It would consist of a four-membered ring fused to a five-membered ring, with a ketone group at the bridgehead position of the five-membered ring and a methoxy group at the 7-position. Computational methods like molecular mechanics (MM2) and density functional theory (DFT) could be employed to study the conformational preferences and electronic properties of this molecule. [, , ]

Chemical Reactions Analysis
  • Nucleophilic Addition: The ketone group could undergo nucleophilic addition reactions with a variety of nucleophiles, such as Grignard reagents, organolithium reagents, and hydrides. The stereochemistry of these additions would be influenced by the bicyclic framework. [, , ]
  • Ring Opening Reactions: The strained bicyclic system could be susceptible to ring-opening reactions under specific conditions. For example, treatment with strong acids or bases could lead to ring expansion or fragmentation. [, , ]
  • Functional Group Transformations: The methoxy group could be further functionalized using a variety of methods, such as demethylation to generate the corresponding alcohol or conversion to other ether derivatives. []
Applications
  • Building Block in Organic Synthesis: The unique structure of 7-methoxybicyclo[3.2.0]heptan-6-one could make it a valuable intermediate in the synthesis of complex molecules, such as natural products and pharmaceuticals. [, ]
  • Scaffold for Medicinal Chemistry: The bicyclo[3.2.0]heptan-6-one framework has been successfully incorporated into several biologically active molecules. [, , ] It is conceivable that 7-methoxybicyclo[3.2.0]heptan-6-one, with its distinct substitution pattern, could serve as a promising scaffold for the development of novel therapeutics.

7,7-Dichlorobicyclo[3.2.0]heptan-6-one

  • Compound Description: This compound serves as a crucial precursor in the synthesis of (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones, potential anti-cancer agents []. It's synthesized by reacting cyclopentene with dichloroketene []. Subsequent reduction using zinc in acetic acid yields bicyclo[3.2.0]heptan-6-one [].

Bicyclo[3.2.0]heptan-6-one

  • Compound Description: This compound acts as a synthetic intermediate in the production of (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones, compounds investigated for anticancer properties []. It is derived from 7,7-dichlorobicyclo[3.2.0]heptan-6-one via reduction with zinc and acetic acid [].

(E)-7-Arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones

  • Compound Description: This series of compounds represents potential anti-cancer agents []. Their synthesis involves the reaction of bicyclo[3.2.0]heptan-6-one with various benzaldehydes []. The anti-proliferative activity of these compounds has been assessed against rat brain tumor (C6) and human cervical carcinoma (HeLa) cell lines [].

7endo-Methylbicyclo[3.2.0]hept-2-en-6-one

  • Compound Description: This bicyclic ketone undergoes a bio-Baeyer-Villiger reaction when exposed to the bacterium Acinetobacter NCIMB 9871, producing substituted oxabicyclooctanones [].

7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one

  • Compound Description: This compound serves as a substrate for biocatalytic transformations using Acinetobacter NCIMB 9871 [] and the enzyme 3α,20β-hydroxy-steroid dehydrogenase []. These reactions lead to the production of substituted lactones with potential applications in pheromone synthesis [, ].

2exo-Bromo-3endo-hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-one

  • Compound Description: This bicyclic ketone, when treated with Acinetobacter NCIMB 9871, undergoes a biotransformation yielding lactones []. This biocatalytic process holds potential for producing optically active compounds [].

2,3-Epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one

  • Compound Description: This compound exhibits interesting photochemical behavior []. Upon exposure to light in various solvents, it undergoes transformations leading to the formation of oxacarbene and alkenylketene intermediates []. These intermediates subsequently react to yield a range of products, including oxo-esters and lactones [].

2-exo, 3-exo-Dihydroxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one

  • Compound Description: Upon photolysis, this compound undergoes a reaction yielding a hydroxy lactone as the primary product []. This transformation proceeds through an intramolecular trapping mechanism involving an intermediate ketene [].

exo-2-Bromo-endo-3-hydroxybicyclo[3.2.0]heptan-6-one

  • Compound Description: This compound serves as a starting material in the total synthesis of (±)-prostaglandin E2 methyl ester []. Its structure has been confirmed through X-ray crystallography [].

1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]hepta-6-one

  • Compound Description: This silyl enol ether derivative plays a crucial role as an intermediate in a novel synthetic pathway for cycloheptane-1,3-dione []. The synthesis involves the reductive ring expansion of this compound [].

Bromohydrin of 7,7-dichlorobicyclo[3.2.0]heptan-6-one

  • Compound Description: This compound shows a unique property called ring-chain tautomerism, where it exists as an equilibrium mixture of ring and open-chain forms []. This behavior has been studied using NMR spectroscopy and X-ray crystallography [].

2,3-endo-Epoxybicyclo[3.2.0]heptan-6-one acetal

  • Compound Description: This compound is utilized in the synthesis of prostaglandin intermediates []. It undergoes a regioselective ring-opening reaction with organometallic reagents, providing access to key prostaglandin precursors [].

7-Chloro-7-methyl-bicyclo[3.2.0]heptan-6-one

  • Compound Description: Stereoisomers of this compound, including their unsaturated counterparts, exhibit distinct photochemical reactivity depending on their configuration and conformation []. Upon photolysis in methanol, these compounds undergo a ring contraction-solvolysis reaction, yielding cyclopropylesters [].

4-Bromo-4-methyl-2-oxabicyclo[3.3.0]oct-6-en-3-ones

  • Compound Description: The bromonium ions generated from these compounds exhibit regioselectivity in their reactions with nucleophiles, influenced by the configuration of the C-4 substituents [].

1-Hydroxy-6-isopropylbicyclo[3.2.0]heptan-7-one

  • Compound Description: This compound, formed via cine-substitution of the corresponding 6-exo-chlorobicycloheptan-7-one, participates in α-ketol rearrangements []. It exists in equilibrium with 1-hydroxy-7-isopropylbicyclo[4.1.0]heptan-2-one and, to a lesser extent, 1-hydroxy-7-isopropylbicyclo[3.1.1]heptan-6-one, demonstrating the intriguing reactivity of these bicyclic systems [].

3-endo-Substituted 2-exo-halogenobicyclo[3.2.0]heptan-6-ones

  • Compound Description: These compounds act as precursors in the preparation of 3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-ones, achieved through a ring-closing reaction facilitated by potassium tert-butoxide [].

5-endo-Substituted 7-anti-halogenobicyclo[2.2.1]heptan-2-ones

  • Compound Description: Similar to 3-endo-substituted 2-exo-halogenobicyclo[3.2.0]heptan-6-ones, these compounds are also used to synthesize 3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-ones via treatment with potassium tert-butoxide []. This highlights a common synthetic strategy for constructing tricyclic systems from these related bicyclic compounds.

4-(2-Bromoethoxy)azetidin-2-one

  • Compound Description: This azetidinone derivative serves as a starting material in the synthesis of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, a key intermediate in the preparation of β-lactamase inhibitors [].

(3RS, 5SR)-3-(Bromomethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one

  • Compound Description: This bicyclic β-lactam is derived from 4-(1,3-dibromoisopropoxy)azetidin-2-one and serves as a valuable intermediate in the synthesis of β-lactamase inhibitors []. Its reactions with various nucleophiles allow for the introduction of diverse substituents, highlighting its synthetic utility [].

(3RS, 5RS)-3-(Bromomethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one

  • Compound Description: This bicyclic β-lactam, an isomer of (3RS, 5SR)-3-(Bromomethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one, is also obtained from 4-(1,3-dibromoisopropoxy)azetidin-2-one and finds application in the synthesis of β-lactamase inhibitors [].

(3RS, 5SR)-3-(Benzyloxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one

    (3RS, 5RS)-3-(Benzyloxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one

      (1RS, 5RS, 7SR)-1-Acetoxy-7-cyano-5-methylbicyclo[3.2.0]heptan-2-one

      • Compound Description: This photocycloadduct is formed through a reaction between 2-acetoxy-3-methyl-2-cyclopenten-1-one and acrylonitrile []. Its structure has been elucidated through X-ray crystallography [].

      4-oxa-1-azabicyclo[3.2.0]heptan-7-one

      • Compound Description: This bicyclic β-lactam, also referred to as an oxapenam, represents a core structure found in naturally occurring and synthetic compounds with antitumor activity []. Various derivatives, particularly those with modifications at the C-3 position, have been synthesized and evaluated for their antitumor properties and structure-activity relationships [].

      3-endo-Alkoxy-2-exo-bromobicyclo[3,2,0]heptan-6-ones

      • Compound Description: This group of compounds is known to undergo rearrangements under basic conditions, particularly in the presence of cyanide ions []. This rearrangement leads to the formation of 5-endo-alkoxy-7-anti-cyanobicyclo[2,2,1]heptan-2-ones, showcasing the reactivity of the bicyclo[3.2.0]heptan-6-one framework.

      5,6,6-Trimethyl-2,3-benzo-4-thia-1-aza-bicyclo[3.2.0]heptane-7-one

      • Compound Description: This tricyclic β-lactam represents a novel β-lactam ring system []. Its synthesis involves the cyclization of a dihydrobenzthiazole-acetic acid derivative, and its structure has been confirmed through X-ray analysis [].

      cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one

      • Compound Description: This bicyclic compound features a five-membered ring fused to a four-membered ring. The C-C bridging bond in this compound is longer than typical cyclobutane C-C bonds, likely due to steric effects from the methyl substituents [].

      6-azabicyclo[3.2.0]heptan-7-one

      • Compound Description: This compound adopts an almost ideal envelope conformation. Its crystal structure reveals the formation of chains along the [] axis through N-H...O hydrogen bonds [].
      • Compound Description: The crystal structure analysis of this compound has revealed a four-five lactonization, indicating its formation through a specific ring-closing reaction. Its structure is stabilized by extensive hydrogen bonding, leading to the formation of layers [].

      7-exo-Methyl-7-endo-phenylbicyclo[3.2.0]hept-2-en-6-one

      • Compound Description: This compound undergoes a unique biotransformation when exposed to Cunninghamella echinulata NRRL 3655 []. It simultaneously undergoes Baeyer-Villiger oxidation and allylic oxidation, resulting in a novel hydroxylactone with three chiral centers []. This one-pot biocatalytic process highlights the potential for using microorganisms to synthesize complex chiral molecules.

      7-Ethyl-7-methylbicyclo[3.2.0]hept-2-en-6-one

      • Compound Description: This compound is diastereoselectively prepared through the alkylation of either 7-endo-ethylbicyclo[3.2.0]hept-2-en-6-one or 7-endo-methylbicyclo[3.2.0]hept-2-en-6-one with lithium diisopropylamide (LDA) and the appropriate alkyl iodide []. The alkylation reaction occurs exclusively on the exo face of the bicyclo[3.2.0] system, demonstrating stereochemical control in these reactions.

      exo-7-Chloro-endo-7-phenylbicyclo[3.2.0]hept-2-en-6-one

      • Compound Description: This compound demonstrates reactivity towards cine substitution reactions with methoxide anions and dialkylamines, yielding 5-methoxy or 5-dialkylamino derivatives []. The reaction proceeds with high yields, showcasing the versatility of this bicyclic system in forming diversely substituted derivatives.

      Properties

      CAS Number

      2241142-15-2

      Product Name

      7-Methoxybicyclo[3.2.0]heptan-6-one

      IUPAC Name

      7-methoxybicyclo[3.2.0]heptan-6-one

      Molecular Formula

      C8H12O2

      Molecular Weight

      140.182

      InChI

      InChI=1S/C8H12O2/c1-10-8-6-4-2-3-5(6)7(8)9/h5-6,8H,2-4H2,1H3

      InChI Key

      QCVRHJLPKVUBAB-UHFFFAOYSA-N

      SMILES

      COC1C2CCCC2C1=O

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.